methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate
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Overview
Description
Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester linked to a phenylpropanoyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-oxo-3-phenylpropanoic acid with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be employed in studies investigating the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 3-oxo-3-phenylpropanoate: This compound lacks the amide linkage and has different reactivity and applications.
Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Methyl 2-isocyano-3-phenylpropanoate: This compound contains an isocyano group, which imparts unique reactivity compared to the amide group in this compound.
The uniqueness of this compound lies in its specific structure, which combines an aromatic ester with an amide linkage, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)13-8-5-9-14(10-13)18-16(20)11-15(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYFAKEWAGBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967800 |
Source
|
Record name | N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-33-7 |
Source
|
Record name | N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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